molecular formula C22H28O4 B1359675 Pregn-4ene 11A-epoxylactone deriv

Pregn-4ene 11A-epoxylactone deriv

Cat. No.: B1359675
M. Wt: 356.5 g/mol
InChI Key: PKEDSINSHNDWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The pregnane steroid derivative Pregn-4ene 11α-epoxylactone, commonly known as Eplerenone, is a selective aldosterone receptor antagonist. Its IUPAC name is Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,11α,17α)-, with the molecular formula C₂₄H₃₀O₆ and a molecular weight of 414.49–414.50 . Structurally, it features a 9,11α-epoxy group, a 3-oxo moiety, and a γ-lactone ring at the C21 position (see Figure 1). Eplerenone is clinically used to treat hypertension and heart failure by blocking aldosterone’s effects on mineralocorticoid receptors (MRs), thereby reducing sodium retention and cardiovascular remodeling .

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

2,15-dimethylspiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,5'-oxolane]-2',5-dione

InChI

InChI=1S/C22H28O4/c1-19-8-5-14(23)11-13(19)3-4-16-15-6-9-21(10-7-18(24)26-21)20(15,2)12-17-22(16,19)25-17/h11,15-17H,3-10,12H2,1-2H3

InChI Key

PKEDSINSHNDWPK-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC56CCC(=O)O6)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Pregnane Derivatives

Compound Name Molecular Formula Key Substituents Therapeutic Use Receptor Affinity
Eplerenone C₂₄H₃₀O₆ 9,11α-Epoxy, 3-oxo, γ-lactone, methyl ester at C21 Hypertension, Heart failure Selective MR antagonist
Drospirenone C₂₄H₃₀O₃ 15β,16β-Methylene, 7β-hydroxymethyl, γ-lactone at C21 Oral contraceptive Progesterone/ MR agonist
5β,17β-Dihydroxy Derivative C₂₄H₃₂O₆ 5β,17β-Dihydroxy, 6β,7β:15β,16β-dimethylene, γ-lactone at C21 Experimental (N/A) Undefined
6β,7β:15β,16β-Dimethylene C₂₃H₂₈O₃ 6β,7β:15β,16β-Dimethylene, 3-oxo, 17α-ketone Androgen synthesis inhibitor Androgen receptor modulator

Key Observations:

Epoxy Group vs. Methylene Groups: Eplerenone’s 9,11α-epoxy group enhances MR selectivity by reducing binding to progesterone and androgen receptors, unlike Drospirenone, which contains 15β,16β-methylene groups that confer progestogenic activity . The absence of a 7β-hydroxymethyl group in Eplerenone minimizes cross-reactivity with glucocorticoid receptors, a feature observed in Drospirenone .

Lactone and Ester Modifications: Eplerenone’s methyl ester at C21 improves oral bioavailability compared to carboxylic acid derivatives, while Drospirenone’s unmodified γ-lactone contributes to its prolonged half-life .

Pharmacokinetic and Clinical Profiles

Table 2: Pharmacokinetic Comparison

Parameter Eplerenone Drospirenone
Bioavailability ~69% ~76%
Half-life 4–6 hours 30–35 hours
Metabolism CYP3A4 CYP3A4/CYP2C8
Elimination Renal (67%) Fecal (55–77%)
  • Half-life Differences: Drospirenone’s extended half-life is attributed to its 15β,16β-methylene groups, which slow hepatic metabolism, whereas Eplerenone’s shorter half-life necessitates twice-daily dosing .
  • Drug Interactions: Both compounds are metabolized by CYP3A4, but Drospirenone’s additional CYP2C8 pathway reduces interaction risks with CYP3A4 inhibitors .

Adverse Reaction Profiles

  • Eplerenone: Hyperkalemia is dose-dependent due to MR-specific action; lower risk of endocrine effects (e.g., gynecomastia) compared to nonselective MR antagonists .
  • Drospirenone: Potassium retention is less pronounced, but progestogenic activity increases thromboembolism risk in contraceptives .

Research Findings and Clinical Implications

  • Eplerenone’s Selectivity: The 9,11α-epoxy group reduces binding to progesterone receptors (Ki = 0.16 μM for MR vs. >100 μM for progesterone receptor), minimizing off-target effects .
  • Drospirenone’s Dual Activity: Acts as a progestin and weak antiandrogen, making it suitable for polycystic ovary syndrome but contraindicated in renal impairment due to potassium-sparing effects .

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